3-Fluorophenylsulfur pentafluoride
Description
Properties
IUPAC Name |
pentafluoro-(3-fluorophenyl)-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6S/c7-5-2-1-3-6(4-5)13(8,9,10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSBZHVAWYGOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631319 | |
| Record name | 1-Fluoro-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422-41-9 | |
| Record name | (OC-6-21)-Pentafluoro(3-fluorophenyl)sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoro-3-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60631319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluorophenylsulphur pentafluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Identity and Synthesis of 3 Fluorophenylsulfur Pentafluoride
Nomenclature and Chemical Identifiers
Systematic Name: 1-Fluoro-3-(pentafluorosulfanyl)benzene
Other Names: 3-Fluorophenylsulfur pentafluoride, 1-Fluoro-3-(pentafluorothio)benzene, (OC-6-21)-Pentafluoro(3-fluorophenyl)sulfur. cymitquimica.com
CAS Registry Number: 1422-41-9. bldpharm.com
Molecular Formula: C₆H₄F₆S. cymitquimica.com
Synthetic Methodologies
The synthesis of this compound typically involves the fluorination of a suitable precursor. One common approach is the direct fluorination of diaryl disulfides. chemrxiv.orgresearchgate.net Another established method involves the oxidative fluorination of aryl sulfur compounds. For instance, the reaction of a corresponding aryl sulfur chlorotetrafluoride with a fluoride (B91410) source can yield the desired arylsulfur pentafluoride. While specific, detailed synthetic procedures for this compound are not extensively published in readily accessible literature, the general strategies for creating arylsulfur pentafluorides are well-documented. These methods often require careful control of reaction conditions due to the reactive nature of the fluorinating agents. google.comgoogle.com
Spectroscopic and Physicochemical Characterization
Spectroscopic Data
¹H NMR: The proton NMR spectrum would show signals corresponding to the four aromatic protons, with coupling patterns indicative of their relative positions on the benzene (B151609) ring.
¹⁹F NMR: The fluorine NMR spectrum is particularly important for this compound. It would display distinct signals for the fluorine atom on the aromatic ring and the five fluorine atoms of the SF5 group. The SF5 group typically shows a characteristic pattern of a triplet for the apical fluorine and a doublet of quartets for the four equatorial fluorines. nih.gov
¹³C NMR: The carbon NMR would reveal the six distinct carbon environments of the substituted benzene ring.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-F and S-F stretching vibrations, as well as bands associated with the aromatic ring.
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound (222.15 g/mol ) and provide information about its fragmentation pattern. cymitquimica.com
Physicochemical Properties
The physical and chemical properties of 3-Fluorophenylsulfur pentafluoride determine its behavior and suitability for various applications.
| Property | Value |
| Molecular Weight | 222.15 g/mol cymitquimica.com |
| Appearance | Clear, colorless liquid cymitquimica.com |
| Purity | ≥ 95% cymitquimica.com |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
| Solubility | Soluble in methanol. chemicalbook.com |
Advanced Spectroscopic Characterization and Analytical Methodologies for 3 Fluorophenylsulfur Pentafluoride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Fluorophenylsulfur pentafluoride. It provides detailed information about the carbon-hydrogen framework and the distinct fluorine environments, enabling unambiguous structural assignment and the assessment of sample purity. pdx.eduhuji.ac.il
¹⁹F NMR spectroscopy is particularly powerful for analyzing compounds containing the pentafluorosulfanyl (SF₅) group. huji.ac.ilthermofisher.com The five sulfur-bound fluorine atoms are not magnetically equivalent. They exist in two different chemical environments: one axial fluorine (Fₐ) and four equatorial fluorines (Fₑ). This arrangement gives rise to a characteristic A₄B spin system (or A₄X if the chemical shift difference is large), which is a definitive signature of the SF₅ group.
The signal for the axial fluorine (Fₐ) typically appears as a quintet due to its coupling with the four equivalent equatorial fluorines. Conversely, the signal for the four equatorial fluorines (Fₑ) appears as a doublet, as they are all coupled to the single axial fluorine. The integration of these signals should correspond to a 1:4 ratio, confirming the presence of the SF₅ group.
For aryl-SF₅ compounds, the chemical shifts are observed in specific regions. The axial fluorine (Fₐ) resonance is typically found further downfield compared to the equatorial fluorines (Fₑ). The aromatic fluorine (Ar-F) at the C3 position will present as a separate multiplet in a distinct region of the spectrum, typically between -100 and -120 ppm relative to CFCl₃. ucsb.educolorado.edu
| Fluorine Environment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Coupling Partner(s) |
|---|---|---|---|
| Axial (Fₐ) | +60 to +90 | Quintet (quin) | 4 x Fₑ |
| Equatorial (Fₑ) | +40 to +80 | Doublet (d) | 1 x Fₐ |
| Aromatic (Ar-F) | -100 to -120 | Multiplet (m) | Aromatic Protons |
Note: Chemical shift ranges are general and can vary based on solvent and substitution.
¹H and ¹³C NMR spectroscopy provide complementary data essential for the complete structural elucidation of this compound.
In the ¹H NMR spectrum , the aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear coupling. The protons on the meta-substituted ring will show characteristic multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The coupling constants (J-values) between adjacent protons (³JHH) and longer-range couplings to the aromatic fluorine atom (³JHF, ⁴JHF) and potentially to the equatorial fluorines of the SF₅ group (⁵JHF) result in complex but interpretable multiplets.
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The aromatic carbons will appear in the δ 110-160 ppm range. The carbon atom directly bonded to the SF₅ group (C-S) is expected to be significantly influenced by the electronegative group and will appear as a multiplet due to ¹JCF coupling with the fluorine atoms of the SF₅ group. Similarly, the carbon atom bonded to the aromatic fluorine (C-F) will show a large one-bond coupling constant (¹JCF). Other aromatic carbons will also exhibit smaller C-F couplings. pdx.edu The application of specialized techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can aid in distinguishing between quaternary carbons and those bearing protons.
Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound. With a calculated molecular formula of C₆H₄F₆S, the expected monoisotopic mass is approximately 222.15 g/mol . oakwoodchemical.com
Electron ionization (EI) mass spectrometry would likely lead to the observation of the molecular ion peak (M⁺) at m/z ≈ 222. The fragmentation pattern is predictable based on the structure and the known behavior of similar fluorinated compounds. Key fragmentation pathways would include:
Loss of the SF₅ group: A prominent fragment corresponding to the [M - SF₅]⁺ ion (fluorophenyl cation) would be expected.
Cleavage of the S-F bond: The loss of a fluorine atom from the SF₅ group could lead to an [M - F]⁺ fragment.
Formation of the [SF₅]⁺ ion: A peak at m/z 127, corresponding to the pentafluorosulfanyl cation ([SF₅]⁺), is a characteristic fragment for compounds containing this group. nist.govnih.gov
Aromatic Ring Fragmentation: Further fragmentation of the fluorophenyl ring could also be observed.
| Fragment Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₆H₄F₆S]⁺ | ~222 | Molecular Ion |
| [M - F]⁺ | [C₆H₄F₅S]⁺ | ~203 | Loss of one fluorine atom |
| [SF₅]⁺ | [SF₅]⁺ | 127 | Pentafluorosulfanyl cation |
| [C₆H₄F]⁺ | [C₆H₄F]⁺ | ~95 | Fluorophenyl cation |
Utilization of the SF5 Group in the Design of Materials with Tailored Properties.ox.ac.ukresearchgate.netsigmaaldrich.comnih.gov
The introduction of the SF5 group into organic molecules can dramatically alter their physical and chemical properties, leading to materials with enhanced performance. The strong electron-withdrawing nature and steric bulk of the SF5 group influence intermolecular interactions, molecular packing, and electronic properties, making it a powerful substituent for designing materials with specific functionalities.
The SF5 group has been successfully incorporated into liquid crystal (LC) structures to create materials with advantageous properties for display technologies. The high dipole moment associated with the SF5 group can lead to a significant dielectric anisotropy, a key parameter for the operation of liquid crystal displays (LCDs).
Novel liquid crystals based on fluorinated carbon chains terminated with SF5 groups have been synthesized and their mesomorphic properties investigated. researchgate.net For instance, the attachment of an SF5 group to a benzylidine core via a fluorinated spacer has been shown to induce monotropic nematic and smectic phases. researchgate.net While individual SF5-containing compounds may exhibit monotropic behavior, enantiotropic nematic phases can be achieved in mixtures. researchgate.net
Table 1: Comparison of Dipole Moments
| Compound | Dipole Moment (D) |
|---|---|
| Trifluoromethyl benzene (B151609) | 2.86 chimia.ch |
| Pentafluorosulfanyl benzene | 3.44 chimia.ch |
This table illustrates the increased polarity achieved by substituting a trifluoromethyl group with a pentafluorosulfanyl group.
The development of SF5-containing liquid crystals has been a significant step forward in the quest for advanced display materials with superior performance characteristics.
The stability and performance of electrochemical energy storage systems, such as lithium-ion, sodium-ion, and lithium-sulfur batteries, are critically dependent on the properties of the electrolyte. The formation of a stable solid-electrolyte interphase (SEI) on the electrode surface is crucial for long-term cycling stability and safety. SF5-containing compounds have been investigated as electrolyte additives to enhance the performance of these battery systems.
Sulfur-containing additives can be electrochemically reduced to form an SEI rich in lithium sulfates and lithium alkylsulfates, which facilitates stable ion intercalation into the anode. sigmaaldrich.com While specific research on this compound as an additive is emerging, the broader class of organosulfur compounds has shown promise. The introduction of such additives can lead to improved cycling performance and lower interfacial impedance. sigmaaldrich.com
In the context of lithium-sulfur (Li-S) batteries, which offer a high theoretical energy density, managing the "shuttle effect" of soluble polysulfides is a major challenge. mdpi.comyoutube.com While not directly involving this compound, research into related sulfur-fluorine chemistries, such as the use of sulfur hexafluoride (SF6) as a gas cathode, highlights the potential of sulfur-fluoride compounds in high-energy battery systems. researchgate.netmit.edu The reduction of SF6 leads to the formation of lithium fluoride (B91410) and lithium sulfide, demonstrating a high-capacity conversion reaction. researchgate.netmit.edu
The development of electrolyte additives that can scavenge harmful species like HF and PF5 in LiPF6-based electrolytes is another critical area of research. researchgate.net While specific SF5-containing scavengers are not widely reported, the high stability of the S-F bond suggests that such compounds could be designed to improve electrolyte stability.
Integration of SF5-Substituted Building Blocks in Complex Molecule Synthesis.researchgate.netcore.ac.ukchemrxiv.orgdigitellinc.com
The unique properties of the SF5 group have made it an attractive substituent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemistry. The development of synthetic methodologies to introduce and manipulate the SF5 group has been crucial for its broader application.
The synthesis of SF5-containing building blocks has been a primary focus, enabling the incorporation of this group into a wide range of molecular scaffolds. spirochem.com A variety of SF5-aromatics are now commercially available, facilitating their use in drug discovery programs. ambeed.comspirochem.com
Recent advances in synthetic chemistry have provided more accessible routes to SF5-containing compounds. For example, protocols using trichloroisocyanuric acid (TCICA) and potassium fluoride have facilitated the synthesis of SF5Cl, a key reagent for introducing the SF5 group. digitellinc.com This has opened up opportunities to develop new methods for installing the SF5 group onto aliphatic frameworks. digitellinc.com
Photocatalytic strategies are also being explored for the direct synthesis of diverse SF5-containing scaffolds from sulfur hexafluoride (SF6), a readily available and non-toxic gas. chemrxiv.org This approach allows for the synthesis of SF5-ketones, acetals, and bicyclo[1.1.1]pentane derivatives under mild conditions with broad functional group compatibility. chemrxiv.org
The development of methods for the functionalization of existing SF5-arenes is another important strategy. For instance, ortho-lithiation of SF5-arenes allows for the introduction of various electrophiles, expanding the diversity of accessible SF5-modified scaffolds. youtube.com
Table 2: Examples of Synthetically Accessible SF5-Containing Scaffolds
| Scaffold Type | Synthetic Approach | Reference |
|---|---|---|
| SF5-Aromatics | Commercial availability, functionalization | spirochem.comyoutube.com |
| Aliphatic C(sp3)-SF5 | Radical addition of SF5Cl | digitellinc.com |
| SF5-Ketones, Acetals | Photocatalytic reaction with SF6 | chemrxiv.org |
| SF5-Pyrrolidines | 1,3-Dipolar cycloaddition | researchgate.net |
| 2-SF5-(Aza)Indoles | Radical addition/cyclization | nih.govacs.org |
This table provides a summary of different types of SF5-containing molecular scaffolds and the synthetic strategies used to access them.
The synthesis of enantiomerically pure SF5-containing compounds is a growing area of interest, particularly for applications in medicinal chemistry where stereochemistry can have a profound impact on biological activity. While specific methods for the asymmetric synthesis of this compound derivatives are not extensively documented, general principles of stereoselective synthesis can be applied.
The development of stereoselective reactions involving SF5-substituted substrates is a key challenge. For instance, in the synthesis of SF5-substituted pyrrolidines via 1,3-dipolar cycloaddition, the diastereoselectivity of the reaction is a critical consideration. researchgate.net
For the asymmetric synthesis of chiral sulfinyl compounds, which are structurally related to SF5 compounds, several methods have been developed. nih.gov These include the stereoselective oxidation of prochiral sulfenyl compounds and the conversion of one sulfinyl derivative into another with the formation of a new bond at the sulfur center. nih.gov Chiral auxiliaries, such as those derived from menthol (B31143) or diacetone-d-glucose, are often employed to induce diastereoselectivity. nih.gov
While the direct asymmetric introduction of the SF5 group remains a significant hurdle, the development of chiral SF5-containing building blocks that can be incorporated into larger molecules is a viable strategy. As the field of SF5 chemistry continues to evolve, the development of catalytic asymmetric methods for the synthesis of chiral SF5 compounds will be a major focus. researchgate.net
SF5-Derived Structures in Catalysis and Ligand Development.ox.ac.ukresearchgate.netnih.govchemrxiv.org
The strong electron-withdrawing properties and steric bulk of the SF5 group make it an interesting substituent for the design of ligands and catalysts. The electronic properties of a ligand can significantly influence the activity and selectivity of a metal catalyst, and the SF5 group provides a means to fine-tune these properties.
SF5-containing ligands have been used to stabilize metal complexes with applications in optoelectronics. researchgate.net For example, C^N cyclometalated ligands bearing an SF5 moiety on the phenyl ring have been used to prepare iridium(III) and platinum(II) complexes. researchgate.net
In the broader context of organocatalysis, the principles of using electron-withdrawing groups to modulate the acidity or reactivity of a catalyst can be applied to SF5-containing structures. While specific examples of this compound being used directly in a catalytic cycle are not widespread, the development of SF5-containing scaffolds opens up possibilities for designing novel catalysts.
The synthesis of SF5-containing compounds that can act as ligands for various receptors is also an active area of research, with potential applications in medicinal chemistry. researchgate.net For example, SF5-analogs of known drugs have been synthesized to explore the impact of this group on biological activity.
The continued development of synthetic methods for introducing the SF5 group will undoubtedly lead to the creation of new and innovative ligands and catalysts with unique properties and applications.
Applications in Medicinal and Materials Chemistry
Use in the Synthesis of Derivatives for Medicinal Chemistry
The incorporation of the SF5 group into drug candidates can lead to improved pharmacological properties. researchgate.netrowansci.com The high lipophilicity and metabolic stability conferred by the SF5 group can enhance a drug's bioavailability and half-life. researchgate.netrowansci.com this compound can be used as a starting material to synthesize novel drug-like molecules. The combined electronic effects of the fluorine atom and the SF5 group can influence the binding affinity of a molecule to its biological target. researchgate.net For example, SF5-containing compounds have been investigated as potential insecticides, demonstrating the group's utility in agrochemical research. nih.govresearchgate.net
Role in the Development of Advanced Materials
In materials science, the SF5 group is utilized to create materials with unique and desirable properties. researchgate.netrsc.org The high electronegativity and thermal stability of the SF5 group can be exploited in the design of liquid crystals, polymers, and other functional materials. researchgate.netrsc.org The introduction of the 3-fluorophenyl-SF5 moiety can influence the material's dielectric constant, thermal stability, and other physicochemical characteristics. For instance, aryl pentafluorosulfanyl compounds have been shown to be promising components for liquid crystal displays due to their strong dipole moments and low viscosity. researchgate.net
Conclusion
3-Fluorophenylsulfur pentafluoride is a specialized chemical compound with a unique combination of properties imparted by both the fluorine substituent and the pentafluorosulfanyl group. Its synthesis, while requiring specialized techniques, provides access to a valuable building block for the creation of novel molecules. The detailed characterization of its spectroscopic and physicochemical properties is essential for its effective use. The reactivity of this compound allows for its incorporation into a wide range of more complex structures, with significant potential applications in the development of new pharmaceuticals and advanced materials. As synthetic methodologies for SF5-containing compounds continue to improve, the exploration of the full potential of this compound and its derivatives is an active and promising area of chemical research.
Synthetic Methodologies for this compound and Related Aryl-SF5 Architectures
The introduction of the pentafluorosulfanyl (SF5) group into aromatic frameworks has garnered significant attention due to the unique and often superior physicochemical properties it imparts to molecules compared to the more common trifluoromethyl (CF3) group. chemrxiv.org This has spurred the development of various synthetic strategies to forge the robust aryl-SF5 bond. This article delves into the primary methodologies for synthesizing this compound and its chemical relatives, focusing on direct fluorination, halogen-fluorine exchange, and cross-coupling approaches.
Future Directions and Emerging Research Opportunities in 3 Fluorophenylsulfur Pentafluoride Chemistry
Innovations in Sustainable and Environmentally Benign Synthetic Methodologies for SF₅ Compounds
A primary obstacle to the widespread use of SF₅-containing compounds has been the reliance on hazardous and difficult-to-handle reagents, such as elemental fluorine and SF₅Cl gas. rsc.orgrowansci.comdigitellinc.comnih.gov Future research is intensely focused on developing safer, more accessible, and environmentally sustainable synthetic routes.
A significant breakthrough has been the development of gas-free methods for generating key intermediates. For instance, the synthesis of SF₅Cl, a crucial reagent for radical pentafluorosulfanylation, can now be achieved using molecular sulfur, trichloroisocyanuric acid (TCICA), and potassium fluoride (B91410) (KF). digitellinc.comresearchgate.net This approach avoids the challenges associated with handling highly reactive, low-boiling-point gases. researchgate.net Similarly, the synthesis of aryl tetrafluoro-λ⁶-sulfanyl chlorides (Ar-SF₄Cl), direct precursors to Ar-SF₅ compounds, has been demonstrated using TCICA and KF, eliminating the need for hazardous fluorinating agents and chlorine gas. usc.edu
Another promising and convergent strategy involves the use of arylphosphorothiolates as stable, easily accessible precursors for both Ar-SF₄Cl and Ar-SF₅ compounds. thieme.de This method is advantageous as the phosphorothiolate (B1257650) starting materials can be prepared from inexpensive and readily available substances like aryl boronic acids and aryl halides. thieme.de Research into the photodegradation of aromatic SF₅ compounds has also begun, providing initial evidence that these molecules can degrade under environmentally relevant conditions, a crucial consideration for sustainable chemistry. nih.gov
Table 1: Comparison of Synthetic Methodologies for Aryl-SF₅ Compounds | Methodology | Traditional Approach | Emerging Sustainable Approach | Key Advantages of Emerging Approach | | :--- | :--- | :--- | :--- | | Starting Materials | Diaryl disulfides | Arylphosphorothiolates, Thiophenol derivatives | Readily available, diverse starting materials thieme.dechemrxiv.org | | Key Reagents | Elemental Fluorine (F₂), SF₅Cl gas | Trichloroisocyanuric acid (TCICA), Potassium Fluoride (KF), Silver(II) fluoride (AgF₂) | Avoids hazardous gas reagents, milder conditions researchgate.netusc.educhemrxiv.org | | Intermediates | Ar-SF₄Cl (often via harsh methods) | Ar-SF₄Cl generated in situ or via milder methods | Improved safety and handling usc.edu | | Environmental Impact | High energy, hazardous waste | Reduced hazard profile, potential for reagent recycling nih.govchemrxiv.org |
Exploration of Underexplored Reactivity Profiles and Novel Chemical Transformations
While the SF₅ group is known for its high stability, its influence on the reactivity of adjacent functional groups is an area of growing interest, with much of its chemistry remaining unexplored. rsc.orgresearchgate.net Future research will likely focus on uncovering novel transformations and leveraging the SF₅ group's unique electronic and steric properties to control reaction outcomes.
SF₅-alkynes are emerging as particularly versatile building blocks for accessing new classes of SF₅ compounds. colab.wsresearchgate.net Their polarized nature allows for highly regioselective reactions, and recent work has demonstrated stereodivergent hydrohalogenation, where the stereochemical outcome can be controlled by the choice of acid. researchgate.net Gold-catalyzed cyclization of SF₅-alkynes with nitriles has also been developed to synthesize novel SF₅-substituted oxazoles. researchgate.net
The development of radical addition reactions using SF₅Cl has opened pathways to previously inaccessible aliphatic SF₅ compounds. digitellinc.comdntb.gov.uaacs.org A notable example is the strain-release functionalization of [1.1.1]propellane, which allows for the synthesis of novel C(sp³)–SF₅ compounds. digitellinc.comnih.gov These studies not only expand the toolbox for SF₅ chemistry but also provide fundamental insights into the structural effects of this unique functional group. digitellinc.com Beyond additions, the profound dipole associated with the SF₅ group has been shown to direct the stereochemistry of reactions like the Staudinger reaction, an area ripe for further exploration. researchgate.net
Table 2: Examples of Novel Chemical Transformations in SF₅ Chemistry
| Reaction Type | SF₅-Containing Substrate | Key Reagents/Conditions | Product Class | Reference |
|---|---|---|---|---|
| Stereodivergent Hydrohalogenation | SF₅-Alkynes | Halide source with strong or soft acids | (Z)- or (E)-Vinyl Halides | researchgate.net |
| Radical Cyclization | 2-Ethynyl anilines | SF₅Cl, followed by base | 2-SF₅-Indoles | researchgate.netacs.org |
| Strain-Release Functionalization | [1.1.1]Propellane | SF₅Cl, radical initiation | SF₅-Bicyclopentanes | digitellinc.comnih.gov |
| Gold-Catalyzed Cyclization | SF₅-Alkynes | Gold(I) catalyst, Nitriles | 4-SF₅-Oxazoles | researchgate.net |
Advancements in SF₅-Based Functional Materials and Niche Applications
The distinctive physicochemical properties of the SF₅ group—including its extreme electronegativity, thermal and chemical stability, and high lipophilicity—make it a highly attractive component for advanced functional materials. rsc.orguochb.czenamine.net While much attention has been on medicinal chemistry, applications in materials science are rapidly expanding. rsc.orgcolab.wsrsc.org
In the realm of optoelectronics, the strong electron-withdrawing nature of the SF₅ group is being harnessed to tune the electronic properties of organic materials for applications such as Organic Light-Emitting Diodes (OLEDs). rowansci.comrsc.org Its introduction can modulate HOMO-LUMO energy levels, impacting the emission characteristics and stability of the material. researchgate.net
The low surface energy and hydrophobicity conferred by the SF₅ group are being exploited in the design of novel polymers and liquid crystals. chemrxiv.orguochb.czresearchgate.net For example, perfluorinated acrylate (B77674) polymers with SF₅-terminated side chains exhibit highly non-wetting surfaces. researchgate.net In liquid crystals, the incorporation of the SF₅ group can influence phase behavior and dielectric properties. chemrxiv.orguochb.cz
Niche applications are also emerging in agrochemistry. thieme.de The SF₅ group is being investigated as a bioisosteric replacement for other functionalities in pesticides. nih.govresearchgate.net For instance, novel meta-diamide insecticides containing an SF₅ moiety have shown high insecticidal activity and favorable water solubility and lipophilicity profiles, demonstrating the potential of this group in the discovery of new crop-protecting agents. nih.govresearchgate.net
Table 3: Correlation of SF₅ Group Properties with Material Applications
| Property of SF₅ Group | Consequence for Material | Application Area | Reference |
|---|---|---|---|
| High Electronegativity | Strong electron-withdrawing effect, tunes LUMO levels | Optoelectronics (e.g., OLEDs), Catalysts | rowansci.comresearchgate.netrsc.org |
| High Thermal & Chemical Stability | Increased durability and device lifetime | Optoelectronics, High-Performance Polymers | rsc.orgrowansci.com |
| High Lipophilicity & Low Surface Energy | Hydrophobicity, non-wetting surfaces | Advanced Hydrophobic Coatings, Polymers | rsc.orgresearchgate.net |
| Large Steric Bulk & Unique Geometry | Influences molecular packing and phase behavior | Liquid Crystals, Agrochemicals | uochb.cznih.gov |
Interdisciplinary Research Synergies in SF₅ Chemistry
The future of SF₅ chemistry is inherently interdisciplinary, lying at the intersection of synthetic organic chemistry, materials science, medicinal chemistry, agrochemistry, and computational chemistry. rowansci.comnih.govthieme.decolab.ws The unique property profile of the SF₅ group makes it a powerful tool for modulating molecular properties, which invites collaboration across diverse scientific fields. nih.govresearchgate.net
Synergies between synthetic chemists and material scientists are crucial for designing and creating novel SF₅-based materials for optoelectronics and polymers. rsc.orgresearchgate.net Likewise, collaborations with medicinal chemists and biologists are essential for exploring the SF₅ group as a bioisostere in drug design to enhance metabolic stability and target affinity. rowansci.comresearchgate.netnih.gov The development of new insecticides and herbicides provides a fertile ground for partnerships between academic researchers and the agrochemical industry. nih.govresearchgate.net
Furthermore, computational chemistry is playing an increasingly vital role. rowansci.com Quantum chemical methods and Density Functional Theory (DFT) calculations are being used to predict how the SF₅ group will affect molecular geometry, electronic properties, and reactivity. rowansci.comdigitellinc.com This synergy allows for the rational design of new molecules and materials, guiding synthetic efforts and accelerating the discovery process. Such computational-experimental collaborations are essential for overcoming synthetic challenges and unlocking the full potential of this underexplored functional group. rowansci.com
Q & A
Q. How does the position of fluorine substitution (e.g., 3- vs. 4-fluorophenyl) alter the electronic and steric properties of aryl-SF₅ compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
